3-Acetamido-4-hydroxybenzoic acid

Descripción general

Descripción

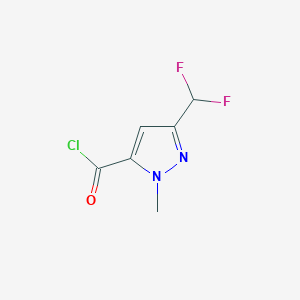

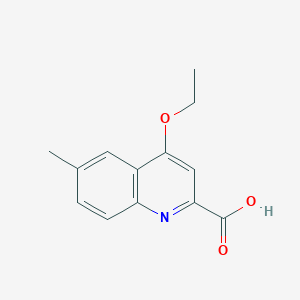

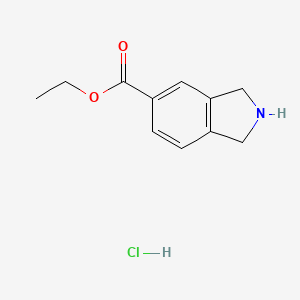

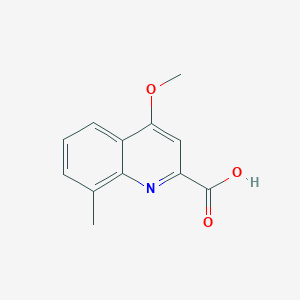

3-Acetamido-4-hydroxybenzoic acid is a monohydroxybenzoic acid that is 4-hydroxybenzoic acid in which the hydrogen at position 3 has been replaced by an acetamido group . It is also known as 3-(Acetylamino)-4-hydroxybenzoic acid, 2-(Acetylamino)-4-carboxyphenol, N-(5-Carboxy-2-hydroxyphenyl)acetamide .

Molecular Structure Analysis

The molecular formula of 3-Acetamido-4-hydroxybenzoic acid is C9H9NO4, and it has a molecular weight of 195.17 . The InChI code is InChI=1S/C9H9NO4/c1-5(11)10-7-4-6(9(13)14)2-3-8(7)12/h2-4,12H,1H3,(H,10,11)(H,13,14) .Physical And Chemical Properties Analysis

3-Acetamido-4-hydroxybenzoic acid is a solid at ambient temperature . It has a boiling point of 238-241 (dec.) .Aplicaciones Científicas De Investigación

Antibacterial Applications

3-Acetamido-4-hydroxybenzoic acid has shown potential in antibacterial applications. A study identified its esters, specifically bulbiferates A and B, isolated from Microbulbifer sp., exhibiting antibacterial activity against Escherichia coli and methicillin-sensitive Staphylococcus aureus (Jayanetti et al., 2019).

Polymer Synthesis

The compound has been utilized in polymer synthesis. Its derivative, 4-hydroxybenzoic acid, is involved in the production of high molecular weight poly(4-hydroxybenzoate)s, a significant development in polymer chemistry (Kricheldorf & Schwarz, 1984).

Corrosion Inhibition

It has applications in corrosion inhibition, specifically for AISI 316L stainless steel, demonstrating that 3-Hydroxybenzoic acid, a related compound, can act as an effective inhibitor in specific conditions (Narváez, Cano, & Bastidas, 2005).

Biosynthesis and Metabolic Engineering

In the field of biosynthesis and metabolic engineering, 4-Hydroxybenzoic acid, a close derivative, serves as a key intermediate. Corynebacterium glutamicum uses it as a carbon source, highlighting its importance in microbial metabolism (Huang et al., 2008).

Enzymatic Oxidative Polymerization

The compound is significant in enzymatic oxidative polymerization. Research shows that derivatives of 4-hydroxybenzoic acid can undergo oxidative polymerization, forming valuable polyphenylene oxides (Ikeda et al., 1998).

Anti-sickling and Analgesic Properties

It also exhibits potential in healthcare. Derivatives like 3,5-dimethoxy-4-hydroxybenzoic acid have been studied for their anti-sickling, analgesic, and anti-inflammatory properties, indicating a scope in medical applications (Gamaniel et al., 2000).

Antibacterial Synthesis

Further exploring its antibacterial potential, a study on the synthesis and antibacterial activity of novel 3-Hydroxy benzoic acid hybrid derivatives highlights the ongoing research in this field (Satpute, Gangan, & Shastri, 2018).

Anti-proliferation and Pro-apoptosis in Cancer Research

In cancer research, hydroxybenzoate calcium complexes, related to 3-Acetamido-4-hydroxybenzoic acid, have shown anti-proliferation and pro-apoptosis effects in human fibrosarcoma cells, marking a significant stride in oncology (Mahdi et al., 2014).

Contribution to Disinfection Byproducts

The compound plays a role in the formation of disinfection byproducts. A study examining haloacetamides and haloacetaldehydes during water treatment found that 4-hydroxybenzoic acid, a related compound, contributes to the formation of these byproducts (Chuang et al., 2015).

Safety And Hazards

The safety information for 3-Acetamido-4-hydroxybenzoic acid indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, wearing protective gloves, protective clothing, eye protection, and face protection, and washing all exposed external body areas thoroughly after handling .

Propiedades

IUPAC Name |

3-acetamido-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5(11)10-7-4-6(9(13)14)2-3-8(7)12/h2-4,12H,1H3,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBFVCYLJXGOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50708165 | |

| Record name | 3-Acetamido-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50708165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetamido-4-hydroxybenzoic acid | |

CAS RN |

91004-38-5 | |

| Record name | 3-Acetamido-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50708165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)carbamate](/img/structure/B1396549.png)